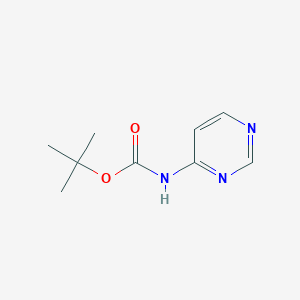

Tert-butyl N-(pyrimidin-4-YL)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

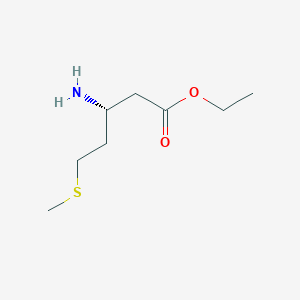

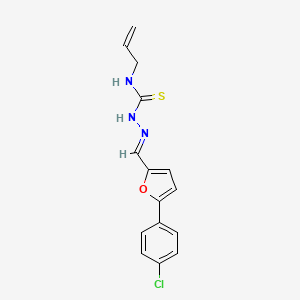

Tert-butyl N-(pyrimidin-4-YL)carbamate is a chemical compound with the molecular formula C9H13N3O2 . It is a derivative of carbamate and pyrimidine . The compound is typically in a liquid form .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a carbamate group . The carbamate group is further attached to a tert-butyl group . The InChI code for this compound is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14(4)7-9-5-6-12-8-13-9/h5-6,8H,7H2,1-4H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight of this compound is 195.22 .Applications De Recherche Scientifique

Histamine H4 Receptor Ligands

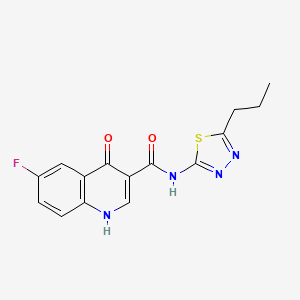

A study by Altenbach et al. (2008) involved a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). This research focused on optimizing potency through systematic modifications of the core pyrimidine moiety and other positions, leading to compounds with anti-inflammatory and antinociceptive activities in animal models. This highlights the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).

Photoredox-Catalyzed Amination

Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a novel cascade pathway for assembling a range of 3-aminochromones. This process facilitates the construction of diverse amino pyrimidines, broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Anticancer and Antimicrobial Agents

Ray et al. (2007) explored the synthesis, structural analysis, and biomedical application of palladium, gold, and silver N-heterocyclic carbene complexes. Specifically, they focused on complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene, which displayed potent anticancer activity and significant antimicrobial properties. This research suggests the therapeutic potential of these complexes in treating cancer and infections (Ray et al., 2007).

Mécanisme D'action

Target of Action

Tert-butyl N-(pyrimidin-4-YL)carbamate is a small molecule that primarily targets the Queuine tRNA-ribosyltransferase . This enzyme is involved in the modification of certain tRNAs and plays a crucial role in protein synthesis.

Mode of Action

It is believed to interact with its target enzyme, leading to changes in the enzyme’s activity

Biochemical Pathways

Given its target, it is likely to impact the protein synthesis pathway, specifically the modification of certain tRNAs . The downstream effects of these changes could potentially influence various cellular processes, including cell growth and differentiation.

Propriétés

IUPAC Name |

tert-butyl N-pyrimidin-4-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-6-11-7/h4-6H,1-3H3,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDFCVJKBQIQFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexamethyl dipyrrolo[1,2-a:2,1-k][1,10]phenanthroline-7,8,9,12,13,14-hexacarboxylate](/img/structure/B2868358.png)

![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2868361.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2868364.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2868366.png)

![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2868369.png)

![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2868370.png)

![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2868375.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2868378.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2868380.png)